molecular formula C5H6N2O2 B2785671 3-Methylisoxazole-4-carboxamide CAS No. 1314959-75-5

3-Methylisoxazole-4-carboxamide

Cat. No.: B2785671
CAS No.: 1314959-75-5
M. Wt: 126.115
InChI Key: AVSLCGYMISJJBT-UHFFFAOYSA-N
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Description

3-Methylisoxazole-4-carboxamide is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has been synthesized and studied for its potential applications in the field of drug discovery .


Synthesis Analysis

The synthesis of isoxazole derivatives, including this compound, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . In a study, the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid was used to synthesize a series of isoxazole–Carboxamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a five-membered heterocyclic moiety, which is a common feature in many commercially available drugs . The specific structure contributes to its potential biological activities.


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This reaction is commonly used in the synthesis of isoxazole derivatives, including this compound .

Scientific Research Applications

  • Catalysis in Chemical Synthesis

    • 3-Methylisoxazole-4-carboxamide derivatives have been utilized as auxiliaries in palladium-catalyzed C(sp(3))-H bond activation. This process facilitates the formation of various γ-substituted non-natural amino acids, showcasing its utility in organic synthesis and drug development (Pasunooti et al., 2015).
  • Synthesis of Heterocyclic Compounds

    • Research demonstrates the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, illustrating the compound's role in the synthesis of novel heterocyclic structures (Martins et al., 2002).
  • Multicomponent Chemical Reactions

    • This compound derivatives have been employed in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions. This highlights their versatility in creating complex molecular structures, which can have various applications, including in the development of antibacterial agents (Murlykina et al., 2017).
  • Exploration in Pharmacology

    • Certain isoxazole derivatives, including those related to this compound, have shown promising effects as disease-modifying antirheumatic drugs. They exert inhibitory effects on enzymes involved in pyrimidine synthesis, which are essential for immune cell functions (Knecht & Löffler, 1998).
  • Antinociceptive Potential

    • Research on isoxazole carboxamide derivatives, including 3-substituted-isoxazole-4-carboxamide derivatives, has indicated their potential in pain management. These compounds display varying degrees of analgesic activity, offering insights into new avenues for pain treatment (Bibi et al., 2019).
  • Chemical Controlled-Release Formulations

    • Derivatives of this compound have been used in the development of controlled-release formulations for agricultural chemicals. This demonstrates the compound's utility in creating more efficient and targeted delivery systems for fungicides (Tai et al., 2002).
  • Antitumor Agent Development

    • Research on imidazotetrazines, including derivatives of this compound, has contributed to the development of novel broad-spectrum antitumor agents. These compounds show potential in creating new treatments for various types of cancer (Stevens et al., 1984).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Isoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some isoxazole-based amides were synthesized and evaluated for in vivo anti-inflammatory, ulcerogenic, and antimicrobial activity .

Cellular Effects

Isoxazole derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .

Temporal Effects in Laboratory Settings

Over 65% yields were obtained for each of the (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazole derivatives and were recrystallized by the ethanol–water solution of varying compositions .

Dosage Effects in Animal Models

Some isoxazole-based amides were identified as potent anti-inflammatory agents in carrageenan-induced albino rat paw edema assay .

Metabolic Pathways

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Transport and Distribution

Small size of drug molecules assists in enhancing possibility of rapid diffusion through cell membranes .

Subcellular Localization

The knowledge of the subcellular location of a protein provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins .

Properties

IUPAC Name

3-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-4(5(6)8)2-9-7-3/h2H,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSLCGYMISJJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314959-75-5
Record name 3-methylisoxazole-4-carboxamide
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